(2S,2'S,trans)-7-Hydroxy-saxagliptin is a derivative of saxagliptin, which is a well-known dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes. This compound is characterized by its specific stereochemistry and functional groups that contribute to its biological activity. The compound is recognized for its potential therapeutic applications in enhancing glycemic control by modulating incretin hormones.
(2S,2'S,trans)-7-Hydroxy-saxagliptin is classified under the category of antidiabetic agents, specifically as a DPP-4 inhibitor. The compound can be sourced from synthetic processes involving saxagliptin or its intermediates. Its molecular formula is , and it has a molecular weight of approximately 331.42 g/mol .
The synthesis of (2S,2'S,trans)-7-Hydroxy-saxagliptin involves several chemical reactions that transform precursor compounds into the final product. One common method includes the modification of saxagliptin through hydroxylation at the 7-position, which can be achieved via various synthetic pathways.
The molecular structure of (2S,2'S,trans)-7-Hydroxy-saxagliptin features a bicyclic framework typical of saxagliptin derivatives. The stereochemistry at the 2-position and 7-position is crucial for its biological activity.
The primary reaction involving (2S,2'S,trans)-7-Hydroxy-saxagliptin is its interaction with dipeptidyl peptidase-4. The compound acts as an inhibitor by forming a reversible covalent bond with the enzyme.
The mechanism of action for (2S,2'S,trans)-7-Hydroxy-saxagliptin revolves around its ability to inhibit dipeptidyl peptidase-4 effectively:
(2S,2'S,trans)-7-Hydroxy-saxagliptin has significant applications in scientific research and clinical settings:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7